Cariphenone A

描述

Discovery and Isolation from Natural Sources

Cariphenone A was first isolated from Hypericum carinatum. cambridge.orgdntb.gov.ua The process of isolating natural compounds like this compound involves extraction from the plant material using organic solvents. This is followed by fractionation using techniques such as column chromatography to separate the various chemical constituents. nih.gov The final identification and structural elucidation of the isolated compounds are achieved through advanced analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govjeolusa.comtaylorandfrancis.com These techniques provide detailed information about the molecular structure and composition of the compound. jeolusa.comtaylorandfrancis.com

Detailed research findings have led to the characterization of numerous benzophenones from various Hypericum species, including newly identified molecules alongside known compounds. researchgate.netmdpi.comresearchgate.netnih.gov For instance, from Hypericum nokoense, a new benzophenone (B1666685) derivative named hyperinokone was isolated along with six other known compounds. researchgate.net Similarly, research on Hypericum elegans has yielded new natural benzophenones like Elegaphenone and its O-glycosides. nih.govnih.gov

Botanical Origin and Biogeographical Distribution within Hypericum Species

This compound is a constituent of plants belonging to the genus Hypericum. cambridge.orgmdpi.com This genus, part of the Hypericaceae family, encompasses approximately 500 species of herbs, shrubs, and trees. novapublishers.comresearchgate.net Hypericum species have a nearly worldwide distribution, with a significant concentration of species diversity in the temperate regions of the Northern Hemisphere. researchgate.netuni-bayreuth.de They are absent only from tropical lowlands, deserts, and polar regions. wikipedia.org These plants can be found in a wide array of habitats, from dry meadows to forest clearings. novapublishers.comresearchgate.net

The geographical distribution of Hypericum is extensive, with species found across Africa, the Mediterranean, the Palaearctic (western and eastern), the Indo-Pacific, North America, and South America. uni-bayreuth.de While the genus is widespread, individual species often have more restricted geographical ranges. researchgate.net For example, Hypericum perforatum, commonly known as St. John's wort, is native to Europe and Asia. novapublishers.com In South America, there are 102 species of Hypericum, many of which are endemic. researchgate.net The specific species from which this compound has been isolated, such as Hypericum carinatum, contribute to the rich chemical diversity found within this globally distributed genus. cambridge.orgdntb.gov.ua

Historical Context of Benzophenone Natural Products Research

The study of benzophenones as natural products has a history spanning over five decades. mdpi.com Benzophenones are a class of organic compounds characterized by a diarylketone core. wikipedia.org While the parent compound, benzophenone, is a well-known synthetic chemical, a diverse array of naturally occurring benzophenones have been discovered in plants and fungi. wikipedia.orgnih.gov

Historically, research has focused significantly on polyisoprenylated benzophenones, which are mainly found in the Clusiaceae family (formerly Guttiferae). nih.govresearchgate.net These compounds have garnered attention due to their structural complexity and a wide range of biological activities. nih.gov The genus Hypericum, belonging to the Hypericaceae family (which is closely related to Clusiaceae), is a notable source of these bioactive benzophenones. researchgate.netmdpi.com

Early reviews of naturally occurring benzophenones often centered on those with a phloroglucinol (B13840) ring. mdpi.com However, the field has expanded to include a broader range of structures, including simple oxygenated benzophenones and their glycosides. mdpi.com The continuous discovery of new benzophenone derivatives from natural sources, including those from various Hypericum species, underscores the ongoing importance of this area of phytochemical research. researchgate.netmdpi.comresearchgate.netnih.gov

Structure

3D Structure

属性

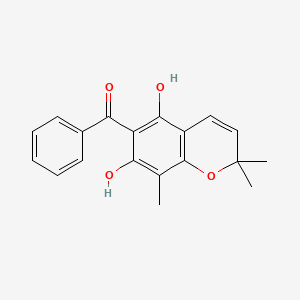

分子式 |

C19H18O4 |

|---|---|

分子量 |

310.3 g/mol |

IUPAC 名称 |

(5,7-dihydroxy-2,2,8-trimethylchromen-6-yl)-phenylmethanone |

InChI |

InChI=1S/C19H18O4/c1-11-15(20)14(16(21)12-7-5-4-6-8-12)17(22)13-9-10-19(2,3)23-18(11)13/h4-10,20,22H,1-3H3 |

InChI 键 |

PCBXFMMSIAZNOI-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C2=C1OC(C=C2)(C)C)O)C(=O)C3=CC=CC=C3)O |

同义词 |

6-benzoyl-5,7-dihydroxy-2,2,8-trimethyl-2H-chromene cariphenone A |

产品来源 |

United States |

Biosynthesis and Advanced Structural Elucidation of Cariphenone a

Proposed Biosynthetic Pathways of Cariphenone A

The biosynthesis of this compound is understood through the general pathways established for polyprenylated benzophenones (PPBs), a family to which it belongs. This process is a blend of primary metabolic pathways culminating in a specialized molecular scaffold.

Precursor Identification and Enzymatic Transformations

The formation of the fundamental benzophenone (B1666685) core is a multi-step enzymatic process drawing from two major biosynthetic routes. The A-ring portion of the molecule, the simple phenyl group in this compound, originates from the shikimate pathway, which produces aromatic amino acids. Current time information in Bangkok, TH. Specifically, L-phenylalanine is the precursor to benzoyl-CoA. rigaku.com

The second part of the core structure, the substituted B-ring, has a polyketide origin. Current time information in Bangkok, TH. The key enzymatic step involves the condensation of benzoyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS). rigaku.com This reaction forms the initial scaffold, 2,4,6-trihydroxybenzophenone (B1214741), which serves as a central intermediate for further modification. bvsalud.org

Diversification Mechanisms in Polyprenylated Benzophenone Formation

The structural complexity and diversity of PPBs, including this compound, arise from subsequent enzymatic modifications of the 2,4,6-trihydroxybenzophenone intermediate. bvsalud.org The primary mechanisms for this diversification are prenylation and cyclization. Current time information in Bangkok, TH.nih.gov

In the case of this compound, a prenyltransferase enzyme attaches a dimethylallyl pyrophosphate (DMAPP) unit, derived from the mevalonate (B85504) or MEP/DOXP pathway, to the aromatic core. This is followed by an intramolecular cyclization involving one of the hydroxyl groups and the prenyl side chain, which forms the characteristic dihydropyran ring (the "chromene" part of its structure). nih.govresearchgate.net Further tailoring reactions, such as methylation, lead to the final structure of 6-benzoyl-5,7-dihydroxy-2,2,8-trimethyl-2H-chromene, known as this compound. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Approaches for Structural Confirmation

The definitive identification of a complex natural product like this compound requires a combination of advanced analytical methods. Each technique provides a unique piece of the structural puzzle, from elemental composition to the precise three-dimensional arrangement of atoms.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

The structure of this compound was primarily established through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net This non-destructive technique probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment and connectivity of atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, reveal the types and numbers of hydrogen and carbon atoms present. Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework. researchgate.net Techniques like Correlation Spectroscopy (COSY) identify protons that are coupled to each other through chemical bonds, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. bvsalud.org Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals long-range couplings between protons and carbons (typically 2-3 bonds away), allowing for the connection of molecular fragments, such as linking the benzoyl group to the chromene core. bvsalud.org For molecules with chiral centers, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine relative stereochemistry by identifying protons that are close in space.

Table 1: NMR Techniques for the Structural Elucidation of this compound This table is for illustrative purposes to show the function of each technique.

| Technique | Purpose in this compound Elucidation |

|---|---|

| ¹H NMR | Identifies all unique proton environments and their multiplicities (splitting patterns). |

| ¹³C NMR | Determines the number and type of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl). |

| COSY | Establishes proton-proton (¹H-¹H) correlations within spin systems, like the protons on the chromene ring. |

| HSQC | Links each proton to its directly bonded carbon atom. |

| HMBC | Confirms the overall carbon skeleton by showing correlations between protons and carbons separated by 2-3 bonds, crucial for placing the benzoyl and methyl groups. |

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule. carleton.eduuni-ulm.de This technique involves passing X-rays through a single, well-ordered crystal of the compound. carleton.edu The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. carleton.edu Mathematical analysis of this pattern yields a precise electron density map, from which the exact positions of all atoms in the crystal lattice can be determined. rigaku.comspbu.ru

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its exact molecular formula. nih.govresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. numberanalytics.com

This high degree of precision makes it possible to distinguish between different molecular formulas that might have the same nominal mass. numberanalytics.com For this compound, HRMS analysis provides an experimental mass that corresponds to the calculated exact mass of the molecular formula C₁₉H₁₈O₄, thereby confirming its elemental composition. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₈O₄ | nih.gov |

| Molecular Weight (g/mol) | 310.3 | nih.gov |

| Calculated Exact Mass (Da) | 310.12050905 | nih.gov |

Synthetic Methodologies for Cariphenone a and Its Analogues

Total Synthesis Approaches for Cariphenone A

A total synthesis for this compound has not been formally reported in scientific literature, presenting an open challenge in natural product synthesis. The molecule's structure, featuring a densely functionalized and sterically hindered benzophenone (B1666685) core with multiple prenyl groups, requires careful strategic planning to control regioselectivity and achieve an efficient assembly.

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. researchgate.netyoutube.comyoutube.comyoutube.com For this compound, the analysis would logically begin by simplifying the complex core structure.

The primary disconnection points for this compound would target the bonds that are most challenging to form or those that lead to significant simplification. A plausible retrosynthetic strategy would involve the following key disconnections:

Friedel-Crafts Acylation: The central benzophenone structure can be disconnected via a Friedel-Crafts acylation reaction. This breaks the molecule into two simpler aromatic precursors: a highly substituted acyl chloride and an electron-rich phenol (B47542) derivative.

Prenyl Group Disconnections: The two prenyl chains can be disconnected from the aromatic rings. These C-alkylation steps would likely be installed onto the phenolic precursors prior to the Friedel-Crafts coupling. This simplifies the precursors to more fundamental phenolic structures like phloroglucinol (B13840) or its derivatives.

Cyclization Disconnection: The pyran ring can be retrosynthetically opened to an acyclic precursor, which could be formed through an allylation and subsequent cyclization reaction.

This approach breaks down the complex target into manageable, simpler building blocks. The synthesis of related benzophenone natural products often relies on such strategies to construct the core scaffold. researchgate.net

| Disconnection | Reaction Type | Precursors | Rationale |

| C-CO-C bond | Friedel-Crafts Acylation | Acyl Halide + Phenolic Ring | Standard method for benzophenone synthesis. |

| C-Prenyl bonds | Friedel-Crafts Alkylation | Phenolic Ring + Prenyl Halide | Stepwise introduction of side chains onto the core. |

| Pyran Ring C-O bond | Intramolecular Cyclization | Acyclic Hydroxy-alkene | Forms the heterocyclic ring system late in the synthesis. |

Semi-Synthetic Strategies for this compound Derivatives

Given the difficulty of total synthesis, semi-synthesis starting from the isolated natural product is an attractive approach for generating derivatives for structure-activity relationship (SAR) studies. rsc.orgnih.govkib.ac.cn this compound possesses several functional groups—hydroxyl and ketone moieties—that serve as handles for chemical modification.

Common semi-synthetic modifications could include:

Esterification/Etherification: The phenolic hydroxyl groups can be readily converted to esters or ethers. This allows for the introduction of a wide variety of substituents to probe their effect on biological activity. This strategy is commonly used in the derivatization of other complex natural products like brefeldin A. nih.gov

Modification of Prenyl Groups: The double bonds within the prenyl side chains could be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to create analogues with altered hydrophobicity and steric profiles.

Derivatization of the Ketone: The benzophenone ketone group could be reduced to a secondary alcohol, which could then be further functionalized.

These semi-synthetic approaches provide a more direct route to a library of related compounds, which is invaluable for medicinal chemistry research. mdpi.com

Chemoenzymatic Synthesis of this compound and Related Structures

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.govmdpi.com This approach can overcome many of the selectivity challenges encountered in traditional organic synthesis. nih.govrsc.orgescholarship.org While no chemoenzymatic synthesis of this compound has been reported, several strategies can be proposed.

Enzymatic Acylation/Alkylation: Enzymes such as lipases or acyltransferases could be used for the regioselective acylation of a phenolic precursor, a key step in the proposed retrosynthesis. Similarly, enzymatic Friedel-Crafts alkylation could potentially be used to install the prenyl groups with high regiocontrol, a known application for some enzymes. nih.gov

Biocatalytic Reduction/Oxidation: Ketoreductases (KREDs) could be employed for the stereoselective reduction of the benzophenone carbonyl to a specific enantiomer of the corresponding alcohol, should chiral derivatives be desired. nih.gov

Enzyme-Mediated Cyclization: A cyclase enzyme could potentially catalyze the formation of the pyran ring from an acyclic precursor, ensuring high regio- and stereoselectivity.

The integration of such enzymatic steps could significantly streamline the synthesis, improve yields, and provide access to compounds that are difficult to obtain through purely chemical methods. mdpi.com

Challenges and Future Directions in Synthetic Accessibility for Research Applications

The synthesis of this compound and its analogues remains a significant undertaking, presenting several challenges that also point toward future research directions. rsc.orgsyntheticcell.eumdpi.com

The primary obstacles include the low natural abundance of the starting material and the inherent difficulties in its chemical synthesis, particularly the control of regioselectivity. researchgate.net

| Challenge | Description | Future Direction / Potential Solution |

| Low Natural Abundance | Isolation from Hypericum species yields small quantities, limiting its availability for extensive research. | Development of a scalable total synthesis or a plant cell culture/metabolic engineering approach to increase production. |

| Regiocontrol | The electron-rich aromatic rings have multiple reactive sites, making selective functionalization difficult. rsc.org | Investigation of novel directing groups, regioselective catalysts (metal- or organo-catalysts), and chemoenzymatic strategies. nih.gov |

| Steric Hindrance | The congested nature of the benzophenone core can impede key bond-forming reactions, leading to low yields. rsc.org | Use of more reactive reagents, high-pressure or microwave-assisted reactions, and development of novel coupling strategies. |

| Limited SAR Data | The lack of diverse analogues hampers the understanding of how the molecule's structure relates to its biological activity. | Application of semi-synthetic and parallel synthesis techniques to generate compound libraries for biological screening. nih.gov |

Future research will likely focus on developing a robust and scalable total synthesis. This would not only provide a reliable source of this compound but also enable the creation of a diverse range of analogues for thorough biological evaluation. The exploration of chemoenzymatic and biocatalytic methods holds particular promise for overcoming the persistent challenges of selectivity in this complex molecular architecture. nih.govmdpi.com

Molecular Mechanisms of Biological Activity in Vitro and Pre Clinical Mechanistic Studies

Investigation of Antiproliferative Mechanisms of Cariphenone A

This compound, a benzophenone (B1666685) isolated from species like Hypericum carinatum, has demonstrated potential in inhibiting the growth of cancer cells. mdpi.combiotech-asia.org The investigations into its antiproliferative mechanisms have explored its direct effects on cancer cells and its interactions with other therapeutic agents.

The evaluation of a compound's cytotoxicity against various cancer cell lines is a foundational step in assessing its antiproliferative potential. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%, is a key metric in these evaluations. altogenlabs.com Studies on this compound have shown that it possesses antiproliferative properties, although the potency can vary depending on the specific cancer cell line being tested.

Research has described this compound as having moderate antiproliferative activity against different human malignant cell lines. mdpi.combiomolther.org This suggests a selective, though not universally potent, cytotoxic effect. While detailed IC50 values across a broad spectrum of cell lines are not extensively documented in the reviewed literature, the consistent observation of moderate activity indicates a tangible effect on cancer cell proliferation.

| Compound | Tested Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| This compound | Various Human Tumor Cell Lines | Moderate antiproliferative activity | mdpi.combiomolther.org |

A common strategy in cancer therapy is to combine drugs to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each drug used alone. mdpi.comnih.gov This approach can enhance efficacy and potentially lower the required doses, thereby reducing toxicity. mdpi.com Natural compounds are often evaluated for their ability to synergize with conventional chemotherapeutic agents like paclitaxel (B517696), cisplatin, and doxorubicin. mdpi.comufrgs.br

However, not all combinations result in synergy. In a study evaluating associations between compounds isolated from Hypericum species and established chemotherapeutics, this compound was among the substances tested. The findings from this particular research indicated that another compound, japonicin A, exhibited a synergistic effect with paclitaxel in the OVCAR-3 ovarian cancer cell line, but a similar synergistic interaction was not reported for this compound in this context. ufrgs.br This suggests that the potential for this compound to act synergistically may be limited or dependent on the specific chemotherapeutic agent and cancer type, highlighting the need for further investigation into different combination protocols.

The progression of cancer is driven by the dysregulation of intracellular signaling pathways that control cell proliferation, survival, and apoptosis. e-century.us Key pathways frequently implicated in cancer include PI3K/AKT, Notch, and those involving the tumor suppressor p53. researchgate.netnih.govresearchgate.net The PI3K/AKT pathway is a crucial regulator of cell survival, and its activation can protect cancer cells from apoptosis. researchgate.net The Notch signaling pathway governs cell fate decisions and is aberrantly activated in many cancers, contributing to tumor aggressiveness. mdpi.comresearchgate.net

Direct studies detailing the specific intracellular signaling pathways modulated by this compound are not extensively available in the reviewed literature. However, its known antioxidant properties provide a basis for plausible mechanistic hypotheses. Oxidative stress and the generation of reactive oxygen species (ROS) are known to act as second messengers that can influence signaling cascades. researchgate.net For instance, ROS can activate pro-apoptotic pathways through JNK signaling and p53. researchgate.net Given this compound's capacity to modulate oxidative stress, it is conceivable that its antiproliferative effects are mediated, at least in part, by influencing ROS-sensitive signaling pathways like PI3K/AKT or p53. Further research is required to validate these potential molecular targets.

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are two primary mechanisms through which anticancer agents eliminate tumor cells. researchgate.netplos.org Apoptosis can be initiated through an extrinsic (death receptor-mediated) or intrinsic (mitochondria-dependent) pathway, both of which converge on the activation of effector caspases, such as caspase-3. biomolther.orgplos.orgfrontiersin.org Cell cycle arrest, often at checkpoints like G0/G1 or G2/M, prevents cancer cells from replicating. plos.org

Benzophenones as a chemical class have been noted for their cytotoxic and apoptosis-inducing mechanisms in vitro. jhoponline.com However, specific studies detailing the precise effects of this compound on the molecular machinery of apoptosis and the cell cycle are limited. The hallmarks of these processes, such as the activation of specific caspases (e.g., caspase-8, caspase-9), changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and accumulation of cells in a particular phase of the cell cycle, have not been explicitly documented for this compound in the reviewed scientific literature. biomolther.orgfrontiersin.org Therefore, while its antiproliferative activity is established, the exact downstream mechanisms involving apoptosis induction and cell cycle modulation remain an area for future elucidation.

Elucidation of this compound's Antioxidant Mechanisms

Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of numerous diseases. researchgate.net Antioxidants counteract oxidative damage by neutralizing free radicals, and various assays are employed to measure this capacity. nih.govcabidigitallibrary.orgnih.gov

This compound has demonstrated notable antioxidant and radical-scavenging properties in several in vitro assays. biotech-asia.org Its activity has been quantified using methods such as total radical-trapping parameter (TRAP) assays and chemiluminescence-based assays, which measure a compound's ability to neutralize free radicals. jhoponline.com

In one study, this compound was found to be active in a total antioxidant capacity assay. jhoponline.com Furthermore, its inhibitory effect on chemiluminescence, a process that can be initiated by ROS, was found to be comparable to that of quercetin, a well-known flavonoid antioxidant. jhoponline.com When compared to Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard, the activity of this compound was reported to be 10 to 20 times lower. jhoponline.com These findings confirm that this compound is an effective radical scavenger, capable of mitigating oxidative processes, although its potency is relative to other established antioxidants.

| Compound | Assay Type | Comparative Finding | Reference |

|---|---|---|---|

| This compound | Chemiluminescence Inhibition | Activity similar to Quercetin at the same concentration. | jhoponline.com |

| This compound | Total Radical-Trapping Parameter (TRAP) | Activity is 10-20 times lower than Trolox. | jhoponline.com |

Inhibition of Reactive Oxygen Species (ROS) Generation and Chemiluminescence Pathways

This compound, a compound isolated from Hypericum species, has demonstrated notable antioxidant properties through its ability to inhibit the generation of reactive oxygen species (ROS). bvsalud.org In scientific studies, the antioxidant capacity of this compound and other related compounds is often evaluated by measuring their effect on chemiluminescence, a process where light is emitted as a result of a chemical reaction, frequently involving oxidative pathways. bibliotekanauki.pl

The mechanism of chemiluminescence typically involves an oxidation reaction that forms a high-energy, unstable intermediate, such as a dioxetane. mdpi.commdpi.com The decomposition of this intermediate leads to the formation of a product in an electronically excited state. As this excited molecule returns to its ground state, it releases energy in the form of light. mdpi.commdpi.com The intensity of this light can be measured to determine the rate of the oxidative reaction.

This compound's antioxidant activity is linked to its ability to interfere with these oxidative processes. By scavenging free radicals, this compound can reduce the formation of the excited-state products, thereby quenching the chemiluminescence. bvsalud.org This inhibitory effect on ROS generation and the associated chemiluminescence pathways highlights the compound's potential as a protective agent against oxidative stress. nih.gov The inhibition of ROS is a key mechanism underlying some of its other observed biological activities. cambridge.org

Mechanistic Studies of Antiparasitic Action

This compound has shown significant activity against the protozoan parasite Leishmania amazonensis in laboratory settings. cambridge.org Studies have demonstrated its ability to inhibit the growth of both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of the parasite. cambridge.orgresearchgate.net

The effectiveness of this compound against L. amazonensis is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the parasite's growth. In one study, this compound exhibited an IC50 value of 10.55 µM against L. amazonensis promastigotes. cambridge.org This demonstrates a potent inhibitory effect on the parasite's proliferation. cambridge.orgnih.govnih.gov

The leishmanicidal activity of this compound is believed to be mediated, at least in part, by the induction of oxidative stress within the parasite. cambridge.org This is supported by findings that the compound can stimulate the production of reactive oxygen species in L. amazonensis promastigotes, leading to mitochondrial dysfunction and ultimately, parasite death. cambridge.org

Table 1: In Vitro Antiprotozoal Activity of this compound against Leishmania amazonensis

A key target in the antiparasitic action of some compounds is the enzyme Pteridine Reductase-1 (PTR1). mdpi.comresearchgate.net PTR1 is a crucial enzyme for trypanosomatid parasites, including Leishmania, as it is involved in the salvage pathway of pterins and folates, which are essential for parasite survival. nih.govresearchgate.net This enzyme provides a bypass mechanism for the inhibition of another critical enzyme, dihydrofolate reductase (DHFR), making PTR1 an attractive target for the development of new antileishmanial drugs. researchgate.netnih.gov

While direct studies on the inhibitory effect of this compound on PTR1 are not extensively detailed in the provided search results, the general mechanism of PTR1 inhibition involves compounds binding to the active site of the enzyme. mdpi.com This binding can be competitive, preventing the natural substrate from accessing the enzyme. scbt.com The inhibition of PTR1 disrupts the parasite's ability to produce essential tetrahydrofolates, leading to a halt in DNA synthesis and cell proliferation, ultimately causing parasite death. researchgate.net The exploration of natural compounds like this compound for their potential to inhibit PTR1 is an active area of research in the quest for new antiparasitic agents.

The disruption of phospholipid metabolism, particularly the synthesis of phosphatidylcholine (PC), is another vital mechanism for antiparasitic action. elifesciences.orgbiorxiv.org PC is the most abundant phospholipid in the cell membranes of Leishmania and is crucial for the parasite's morphology, physiology, and survival. nih.govbiorxiv.org Parasites can synthesize PC through various pathways, including the Kennedy pathway, which utilizes choline (B1196258) from the host environment. nih.govbiorxiv.org

Inhibiting the enzymes involved in PC synthesis can have a lethal effect on the parasite. elifesciences.org For instance, blocking the choline kinase, the first enzyme in the CDP-choline pathway, can disrupt the production of PC. nih.gov While the direct effect of this compound on phosphatidylcholine synthesis in Leishmania is not explicitly detailed in the provided results, compounds that interfere with lipid metabolism can disrupt membrane integrity and function, leading to parasite death. lshtm.ac.uk This disruption can occur through various mechanisms, including the inhibition of key enzymes or the interference with the transport of lipid precursors. elifesciences.orgbiorxiv.org

Inquiry into Antinociceptive Mechanisms

This compound has been identified as having antinociceptive (pain-relieving) properties. researchgate.net The mechanisms behind this activity are thought to be related to its anti-inflammatory and antioxidant effects. nih.govjournalejmp.com Pain is often associated with inflammation and the production of pro-inflammatory mediators. The formalin test, a widely used model for assessing antinociceptive activity, involves two phases: an early neurogenic phase and a later inflammatory phase. nih.gov

Compounds that exhibit antinociceptive effects in the late phase of the formalin test often do so by inhibiting inflammatory pathways. nih.gov This can involve reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. Some natural compounds exert their antinociceptive effects by modulating the activity of enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of these inflammatory molecules. nih.gov While the specific molecular targets of this compound in its antinociceptive action require further elucidation, its known antioxidant properties likely contribute by reducing oxidative stress, which is a component of the inflammatory response to pain. nih.gov

Evaluation of Larvicidal Activity and Associated Mechanisms

This compound, present in the lipophilic extracts of Hypericum carinatum, has demonstrated larvicidal activity against the mosquito Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. researchgate.net The larvicidal effect was found to be dose-dependent, with a lethal concentration 50 (LC50) of 100 µg/mL. researchgate.net

The mechanisms underlying the larvicidal activity of plant-derived compounds are diverse. biorxiv.org Some compounds act as neurotoxins, targeting the insect's nervous system. mdpi.com For example, they can inhibit the enzyme acetylcholinesterase (AChE), which is crucial for nerve impulse transmission, leading to paralysis and death. nih.gov Other potential mechanisms include the disruption of the insect's endocrine system, interference with growth and development, or damage to the midgut epithelium, leading to impaired digestion and nutrient absorption. biorxiv.organnals-parasitology.eu The lipophilic nature of this compound may facilitate its penetration through the larval cuticle and cell membranes, enhancing its toxic effects. researchgate.net

Table 2: Larvicidal Activity of a Hypericum carinatum Fraction Containing this compound

Analysis of Antifungal Synergism with Standard Therapeutics

In Vitro Assessment Against Fungal Strains (e.g., Candida famata)

No specific data from in vitro studies, such as checkerboard or time-kill assays, are available in the current body of scientific literature to demonstrate the synergistic antifungal effect of isolated this compound against fungal strains, including Candida famata.

One study investigated a lipophilic fraction of Hypericum carinatum, which is known to contain this compound along with other phloroglucinol (B13840) derivatives. researchgate.netscielo.br This fraction demonstrated synergistic activity when combined with fluconazole (B54011) against Candida famata, reducing the minimum inhibitory concentration (MIC) of fluconazole by four-fold. researchgate.net However, the study attributes this effect to the entire lipophilic fraction, and the specific contribution of this compound to this synergy was not determined. researchgate.netscielo.br

Mechanistic Basis for Synergistic Effects with Antifungal Agents

Due to the absence of studies on the synergistic antifungal activity of isolated this compound, the mechanistic basis for any such potential effects remains uninvestigated and unknown. General hypotheses for the synergistic action of related phenolic compounds with azole antifungals, such as fluconazole, include altering fungal dimorphism or interfering with the fungal cell membrane, potentially by blocking cytochrome P-450 enzymes. scielo.br However, these mechanisms have not been specifically demonstrated for this compound.

Structure Activity Relationship Sar and Computational Studies of Cariphenone a

Comprehensive Structure-Activity Relationship (SAR) Studies of Cariphenone A Derivatives

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. bvsalud.org For this compound, these studies have primarily involved comparing its activity with that of structurally similar natural compounds, particularly Isouliginosin B and Uliginosin B, which have also been isolated from Hypericum species. cambridge.org This comparative analysis provides initial clues into the essential structural motifs required for its biological effects, such as its observed leishmanicidal activity against Leishmania amazonensis. cambridge.org

A study evaluating the leishmanicidal activity of these three phloroglucinol (B13840) derivatives against the promastigote forms of L. amazonensis provides key data for SAR analysis. The half-maximal inhibitory concentration (IC50) values highlight differences in potency among these closely related molecules.

Table 1: Leishmanicidal Activity of this compound and Related Compounds

| Compound | IC50 against L. amazonensis Promastigotes (µM) |

|---|---|

| This compound | 10.5 |

| Isouliginosin B | 17.5 |

| Uliginosin B | 11.3 |

Data sourced from Brenzan et al. (2018). cambridge.org

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a biological target, thereby triggering a response. researchgate.netnih.gov By analyzing the structures of this compound, Isouliginosin B, and Uliginosin B, several key pharmacophoric features can be identified.

The essential pharmacophore for the observed leishmanicidal activity appears to consist of:

A Polyphenolic Acylphloroglucinol Core: This central scaffold, common to all three compounds, is a recurring motif in bioactive natural products and is likely fundamental to the mechanism of action.

A Benzoyl Group: The aromatic benzoyl substituent attached to the phloroglucinol ring is a critical feature.

Terpene-derived Side Chains: The presence and specific structure of the isoprenoid side chains (a geranyl group in this compound and prenyl groups in the others) are crucial modulators of activity. These lipophilic chains influence the compound's interaction with cellular membranes or hydrophobic pockets of a target protein. qsartoolbox.org

Experimental findings that these compounds induce mitochondrial dysfunction and reactive oxygen species (ROS) production in the parasite suggest the pharmacophore's role is linked to disrupting cellular respiration and redox balance. cambridge.org

Comparing the structures and activities of this compound, Isouliginosin B, and Uliginosin B allows for an initial assessment of how specific substituents affect efficacy.

Effect of the Geranyl vs. Prenyl Group: this compound possesses a C-geranyl side chain, while Isouliginosin B and Uliginosin B feature C-prenyl groups. This compound (IC50 = 10.5 µM) and Uliginosin B (IC50 = 11.3 µM) show comparable and potent activity, while Isouliginosin B is moderately less active (IC50 = 17.5 µM). cambridge.org This suggests that the extended geranyl chain of this compound is well-tolerated and contributes to high potency.

Effect of Cyclization and Additional Substitution: The primary structural difference between this compound and the other two compounds is its acyclic geranyl group. Isouliginosin B and Uliginosin B contain a pyran ring formed from cyclization of a prenyl group. The subtle difference in activity between Uliginosin B and Isouliginosin B, which are structural isomers, indicates that the precise spatial arrangement of the prenyl groups and the resulting stereochemistry are important for optimal activity.

These initial findings underscore that both the nature of the acyclic terpene chain and the specific pattern of prenylation and cyclization are key determinants of biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This approach uses calculated molecular descriptors to predict the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthesis efforts. nih.gov

To date, specific QSAR models for this compound derivatives have not been published in the available literature. However, the development of such a model would follow a well-established workflow. qsartoolbox.org First, a dataset of this compound analogues would need to be synthesized and tested for their biological activity (e.g., leishmanicidal IC50 values). Next, a variety of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule, including:

Topological descriptors: Based on the 2D graph of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity), molecular weight, and polar surface area.

Electronic descriptors: Related to the distribution of electrons, such as atomic partial charges and dipole moment.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is then built that correlates a selection of these descriptors with the observed biological activity. shd-pub.org.rs A robust QSAR model must be rigorously validated to ensure it has good predictive power for new compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods provide deeper insight by considering the 3D properties of molecules. rsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the SAR of a set of compounds. researchgate.net

CoMFA calculates the steric (shape) and electrostatic (charge) fields around a set of aligned molecules and correlates these field values with biological activity. The results are often visualized as 3D contour maps, showing regions where bulky groups or positive/negative charges would increase or decrease activity.

CoMSIA extends this by calculating additional fields, typically for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, providing a more detailed picture of the interaction requirements. Current time information in Bangalore, IN.

While no specific CoMFA or CoMSIA study on this compound is available, applying these techniques would be a logical next step. It would require aligning a set of active this compound derivatives and could generate predictive models to guide the design of new analogues with enhanced potency by indicating optimal positions for modification. researchgate.net

Computational Chemistry and Molecular Modeling Investigations

Computational chemistry and molecular modeling are used to simulate chemical and biological systems to understand and predict their behavior at an atomic level. frontiersin.orgmedsci.org These methods are invaluable in drug discovery for visualizing molecule-protein interactions and rationalizing experimental SAR data.

For this compound, computational studies could provide significant insights. Molecular mechanics could be used to determine the lowest energy conformations of this compound and its derivatives, revealing their preferred 3D shapes. nih.gov More advanced quantum mechanical calculations could offer a deeper understanding of their electronic properties. nih.gov

A key application would be molecular docking , a computational technique used to predict the preferred binding orientation of a ligand to a biological target. frontiersin.orgmedsci.org If the specific protein target of this compound in Leishmania were identified, docking simulations could be performed. These simulations would place this compound into the protein's active site and score the interaction, predicting its binding affinity. nih.govnih.gov The resulting binding pose could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that anchor the molecule in the active site. This would provide a structural hypothesis for the compound's mechanism of action and directly explain the observed SAR, such as why the geranyl group of this compound is favorable for activity. While these investigations are a standard part of modern drug discovery, specific molecular modeling studies on this compound have not yet been detailed in the scientific literature. nih.govmdpi.com

Unable to Generate Article: No Information Found for "this compound"

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature, research data, or database entries corresponding to this name. As a result, it is not possible to generate the requested article on the "."

The successful creation of a scientifically accurate and informative article, as per the detailed outline provided, is entirely contingent on the existence of foundational research concerning the compound . This includes its synthesis, biological activity, and any subsequent computational analyses that may have been performed.

Searches for "this compound" in conjunction with terms such as "molecular docking," "molecular dynamics," "in silico screening," and "conformational analysis" did not yield any relevant results. This lack of information prevents the fulfillment of the user's request to generate content for the following specified sections:

Theoretical Studies on Conformational Landscapes and Electronic Properties

Without any data on this compound's structure, its biological targets, or any computational studies performed on it, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

It is possible that "this compound" is a very recently discovered compound for which research has not yet been published, a compound that is part of proprietary research, or that the name may be misspelled or incorrect.

Therefore, until information about "this compound" becomes available in the public domain, the generation of the requested article is not feasible.

Development of Analogues and Prodrugs Based on Cariphenone a Scaffold

Rational Design and Synthesis of Cariphenone A Analogues

The rational design of this compound analogues involves the strategic modification of its chemical structure to improve its therapeutic potential. rsc.org This process relies on understanding the structure-activity relationships of the benzophenone (B1666685) class of compounds. rsc.org Synthetic chemists have developed various methods to create libraries of benzophenone derivatives, allowing for systematic exploration of how different structural features impact biological function. nih.govcnjournals.com

While this compound itself is a polyprenylated benzophenone, the broader family of related natural products features complex heterocyclic ring systems, and synthetic efforts often explore a wide range of scaffolds. rsc.orgdokumen.pub The core of this compound is the benzophenone moiety, and its modification has been a primary focus of synthetic chemists. researchgate.net The two aryl rings of the benzophenone structure provide multiple sites for substitution. nih.govnih.gov

A significant amount of research has been dedicated to the derivatization of hydroxyl groups on the benzophenone scaffold. researchgate.net This is partly because many natural benzophenones are hydroxylated, and the phenolic moiety offers a versatile handle for chemical manipulation. researchgate.net Modifications often involve altering the substitution pattern on the aryl rings to influence the molecule's electronic and steric properties, which in turn can affect its interaction with biological targets. nih.gov

To modulate the biological activity of the this compound scaffold, a variety of functional groups have been introduced through chemical synthesis. These modifications are intended to alter the compound's potency, selectivity, and pharmacokinetic properties.

Key synthetic strategies include:

Amide Coupling: Amide linkages have been used to connect the benzophenone core to other chemical entities. For example, (2-aroyl-4-methylphenoxy) acetamides were synthesized and evaluated for their anti-tumor effects. nih.gov In another approach, diamide-coupled benzophenone analogues were investigated as potential anticancer agents. nih.gov

Thiazole Conjugation: Benzophenone-thiazole derivatives have been synthesized by condensing an acid analogue of benzophenone with 2-aminothiazole (B372263) derivatives. nih.gov These compounds were screened for their ability to inhibit vascular endothelial growth factor A (VEGF-A), a key target in cancer therapy. nih.gov

Piperidine (B6355638) Conjugation: Novel molecules have been created by conjugating 2,4-dimethoxybenzophenone with piperidine analogues. nih.gov These compounds demonstrated significant antileukemic activities against human leukemic cell lines. nih.gov

Introduction of Carboxycoumarin and Cyanocinnamic Acid: In an effort to develop inhibitors for the mitochondrial pyruvate (B1213749) carrier (MPC), a potential target for non-alcoholic steatohepatitis (NASH), researchers have attached cyanocinnamic acid and carboxycoumarin pharmacophores to the benzophenone scaffold. umn.edu This strategy combines the favorable pharmacokinetic properties of benzophenones with the known inhibitory activity of the added moieties. umn.edu

| Modification Strategy | Introduced Functional Group/Moiety | Targeted Activity/Application | Reference |

|---|---|---|---|

| Amide Coupling | (2-aroyl-4-methylphenoxy) acetamides | Antitumor | nih.gov |

| Thiazole Conjugation | Benzophenone-thiazole derivatives | VEGF-A Inhibition, Anticancer | nih.gov |

| Piperidine Conjugation | 2,4-dimethoxybenzophenone-piperidine conjugates | Antileukemic | nih.gov |

| Pharmacophore Hybridization | Cyanocinnamic acid and Carboxycoumarin | Mitochondrial Pyruvate Carrier (MPC) Inhibition | umn.edu |

Optimization of the Benzophenone Scaffold for Enhanced Potency and Selectivity

Optimization of the benzophenone scaffold is a key objective in medicinal chemistry to develop analogues with superior therapeutic profiles compared to the original natural product. researchgate.net The benzophenone core is considered a versatile building block, and its biological properties can be finely tuned by altering the substitution patterns on its aryl rings. nih.gov

For instance, studies on (2-aroyl-4-methylphenoxy) acetamides revealed that a methoxy (B1213986) group at the para position of one of the aryl rings resulted in the highest anti-tumor activity in in-vitro tests. nih.gov Similarly, in a series of anti-inflammatory benzophenones, the presence of a chloro group at the meta position yielded the most effective compound. nih.gov These findings from structure-activity relationship (SAR) studies are crucial for guiding the design of more potent and selective molecules. collaborativedrug.com The goal is to identify specific structural modifications that maximize the desired therapeutic effect while minimizing off-target interactions that could lead to unwanted side effects. researchgate.net

Strategies for Prodrug Design Based on this compound

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. actamedicamarisiensis.romdpi.com This strategy is widely used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low bioavailability, and metabolic instability. mdpi.com

While specific prodrugs of this compound are not extensively documented in the literature, its chemical structure, particularly the presence of hydroxyl groups, makes it an excellent candidate for prodrug design. researchgate.net These hydroxyl groups can serve as attachment points for various promoieties, which are cleaved in vivo to release the active this compound.

Common prodrug strategies applicable to this compound include:

Ester Prodrugs: Esterification is the most common prodrug approach. The hydroxyl groups of this compound could be converted into esters (e.g., acetate, succinate, or amino acid esters). These esters can increase the lipophilicity of the drug, potentially enhancing its absorption, and are readily hydrolyzed by esterase enzymes present throughout the body to release the parent drug. actamedicamarisiensis.ro

Phosphate (B84403) Prodrugs: Introducing a phosphate group can dramatically increase the water solubility of a drug, making it suitable for parenteral formulations. mdpi.com A phosphate ester prodrug of this compound would be cleaved by alkaline phosphatase enzymes to regenerate the active compound.

Carbonate Prodrugs: Linking a promoiety via a carbonate bond is another strategy. These can be designed to be cleaved by specific enzymes, releasing the parent drug.

The development of a prodrug requires careful consideration of the linker's stability and the kinetics of its cleavage to ensure the active drug is released at the desired site and time. actamedicamarisiensis.ro

| Prodrug Strategy | Promoieties | Potential Advantage | Activation Mechanism |

|---|---|---|---|

| Esterification | Acetate, Succinate, Amino acids | Improved lipophilicity, enhanced absorption | Hydrolysis by esterase enzymes |

| Phosphorylation | Phosphate esters | Increased water solubility for IV formulations | Cleavage by alkaline phosphatases |

| Carbonate Formation | Alkoxycarbonyl groups | Modulated release profile | Enzymatic hydrolysis |

Advanced Analytical Methodologies for Cariphenone a Research

Chromatographic Techniques for Separation, Isolation, and Quantification

Chromatographic techniques are fundamental in the analysis of complex mixtures, enabling the separation and quantification of individual components. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly pivotal in Cariphenone A research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds like this compound from complex matrices. wikipedia.orgopenaccessjournals.com Its high resolution and accuracy make it indispensable in pharmaceutical and chemical analysis. openaccessjournals.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation. For benzophenones, including this compound, reverse-phase columns such as C18 are commonly employed. researchgate.netnih.gov

Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. youtube.comchromatographyonline.com Key validation parameters, as stipulated by the International Conference on Harmonization (ICH), include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). youtube.comejgm.co.uk

For instance, a study on the quantification of this compound from Hypericum carinatum extracts utilized an HPLC method that was validated for its precision and accuracy. researchgate.net The linearity of the method was established over a concentration range of 5–1,400 μg/mL, with a high correlation coefficient (R² > 0.999), indicating a direct proportionality between the detector response and the concentration of the analyte. researchgate.net

| Validation Parameter | Typical Acceptance Criteria | Significance in this compound Analysis |

|---|---|---|

| Linearity (R²) | > 0.995 | Ensures the quantitative accuracy of the assay over a defined concentration range. nih.govresearchgate.net |

| Precision (%RSD) | ≤ 2% | Demonstrates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.govchromatographyonline.com |

| Accuracy (% Recovery) | 98-102% | Indicates the proximity of the measured value to the true value. nih.gov |

| Specificity | No interfering peaks at the retention time of the analyte | Confirms that the signal measured is from this compound and not from other components in the sample matrix. nih.gov |

| LOD & LOQ | Signal-to-noise ratio of 3:1 and 10:1, respectively | Defines the lowest concentration of this compound that can be reliably detected and quantified. youtube.comejgm.co.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is crucial for identifying and quantifying related volatile metabolites that may be present in the same biological or chemical system. nih.govthermofisher.com

The GC separates complex mixtures into individual components based on their volatility, and the MS then identifies these components by generating a unique mass spectrum for each. thermofisher.comekb.eg The high separation power of GC combined with the sensitive and specific detection by MS makes it an invaluable tool in metabolomics. thermofisher.comchemrxiv.org Chemical derivatization is often employed to increase the volatility of polar metabolites, making them amenable to GC-MS analysis. nih.govthermofisher.com

The process typically involves:

Sample Preparation: Extraction of volatile and semi-volatile compounds from the matrix.

Derivatization: Chemical modification to increase volatility, if necessary. thermofisher.com

GC Separation: Separation of the derivatized compounds on a capillary column. thermofisher.com

MS Detection and Identification: Ionization of the separated compounds and detection based on their mass-to-charge ratio, allowing for identification by comparing the resulting spectra to established libraries. thermofisher.com

Advanced Spectroscopic Techniques for Comprehensive Characterization and Quantification

Spectroscopic techniques provide detailed information about the molecular structure and concentration of substances. For a compound like this compound, high-resolution NMR and mass spectrometry are indispensable for its comprehensive characterization.

High-Resolution NMR Techniques for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the detailed structure of organic molecules in solution. stanford.eduresearchgate.net It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netelsevier.com

For a complex molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural assignment.

| NMR Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information about the number, environment, and coupling of protons. uminho.pt | Identifies the different types of hydrogen atoms in the this compound molecule. |

| ¹³C NMR | Identifies the number and chemical environment of carbon atoms. farmaciajournal.com | Determines the carbon skeleton of this compound. |

| COSY (Correlation Spectroscopy) | Identifies proton-proton (H-H) spin-spin couplings within the molecule. | Establishes the connectivity between adjacent protons in the structure of this compound. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded carbon and proton atoms. researchgate.net | Assigns specific protons to their directly attached carbons in the this compound molecule. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between carbons and protons that are separated by two or three bonds. | Helps to piece together the molecular fragments and confirm the overall structure of this compound. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, regardless of whether they are bonded. elsevier.com | Provides insights into the three-dimensional conformation of this compound in solution. |

The application of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound and providing insights into its stereochemistry. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. measurlabs.commeasurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass with an accuracy of less than 5 parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different elemental formulas. chromatographyonline.com

For this compound, HRMS is used to:

Confirm the Molecular Formula: By providing a highly accurate mass measurement, the elemental composition can be confidently determined. innovareacademics.in

Identify Unknowns: In complex mixtures, HRMS can help identify potential candidates for unknown peaks based on their accurate mass. innovareacademics.in

Analyze Fragmentation Patterns: When coupled with tandem mass spectrometry (MS/MS), HRMS can provide accurate mass measurements of fragment ions. This fragmentation data is invaluable for structural elucidation, as it reveals the connectivity of different parts of the molecule. chromatographyonline.com

Common HRMS instruments include Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, all capable of providing the high resolution required for this level of analysis. innovareacademics.infilab.fr

Chemometric Approaches in this compound Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.netwikipedia.org In the context of this compound research, chemometrics can be applied to analyze large and complex datasets generated by chromatographic and spectroscopic techniques. jeol.comcornell.edu

The main applications of chemometrics in this field include:

Pattern Recognition: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to classify samples based on their chemical profiles. jeol.com For example, PCA could be used to differentiate between extracts of Hypericum species based on their relative concentrations of this compound and other related compounds.

Multivariate Calibration: Methods such as Partial Least Squares (PLS) regression can be used to build predictive models. nih.gov This could involve correlating the spectroscopic data (e.g., from NIR or NMR) of a sample with the concentration of this compound determined by a reference method like HPLC. This allows for the rapid, non-destructive quantification of the compound in future samples.

Data Preprocessing: Chemometric tools are also essential for preprocessing analytical data, which includes baseline correction, normalization, and alignment of chromatograms or spectra. This step is crucial for ensuring the quality and reliability of subsequent multivariate analysis. nih.gov

By applying chemometric methods, researchers can gain deeper insights into the complex chemical systems involving this compound, from authenticating raw materials to understanding the relationships between chemical composition and biological activity. nih.gov

Principal Component Analysis (PCA) for Data Exploration and Pattern Recognition

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of high-dimensional data while retaining most of the original information. scispace.comscience.gov It achieves this by transforming a large set of variables into a smaller, more manageable set of new variables called principal components (PCs), which are uncorrelated with each other. scispace.comresearchgate.net The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. scispace.com This reduction in dimensionality allows for easier visualization and interpretation of data, helping to identify trends, patterns, and outliers that might not be apparent in the raw data. scispace.comresearchgate.net

In the context of natural product research, PCA is a valuable tool for data exploration and pattern recognition. bg.ac.rs For instance, in a study evaluating the chemical space of dimeric acylphloroglucinols from Hypericum species, PCA was employed to analyze a set of thirty-five related compounds, including this compound. dntb.gov.ua The primary goal of such an analysis is to visualize the distribution and grouping of these compounds based on their physicochemical properties or other measured variables. scispace.comdntb.gov.ua

The analysis allows researchers to:

Identify clusters: Compounds with similar properties will group together in the PCA plot, revealing patterns related to their structural features. researchgate.net

Recognize outliers: Compounds that are chemically distinct from the others in the set can be easily identified. ufop.br

Understand variability: PCA reveals which variables (e.g., specific structural motifs, molecular weight) contribute most to the differences observed among the compounds.

While the specific results of the PCA involving this compound are part of a broader analysis of acylphloroglucinols, the application of this technique is a critical step in understanding its chemical relationship to other structurally similar natural products isolated from Hypericum species. dntb.gov.ua

Multivariate Statistical Analysis for Correlation of Structure and Biological Activity

Multivariate statistical analysis encompasses a range of techniques, including PCA, that are used to analyze datasets with multiple variables simultaneously. researchgate.net In chemical and biological research, these methods are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models. bg.ac.rsmdpi.com QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. bg.ac.rs

The general approach involves:

Data Collection: A series of structurally related compounds, such as benzophenones, are synthesized or isolated. researchgate.net Their biological activities (e.g., antioxidant, antiproliferative) are measured. researchgate.net

Descriptor Calculation: For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties like lipophilicity (log P), electronic properties, and 3D structural parameters. bg.ac.rs

Model Building: Multivariate statistical methods, such as Partial Least Squares (PLS) regression or Multiple Linear Regression (MLR), are used to build a model that correlates the molecular descriptors (independent variables) with the observed biological activity (dependent variable). mdpi.com

For example, multivariate statistical analysis has been successfully used to distinguish phenolic compounds, including polyprenylated benzophenones (a class to which this compound belongs), and correlate them with their antibacterial activity. researchgate.net In such studies, techniques like Partial Least Squares-Discriminant Analysis (PLS-DA) can identify which specific compounds within a complex mixture are most responsible for the observed biological effect. researchgate.net The Variable Importance in Projection (VIP) score, derived from PLS-DA, can rank compounds based on their contribution to the model, highlighting key bioactive molecules. researchgate.net

Although a specific QSAR study focused solely on this compound is not detailed in the available literature, the methodologies are well-established for the broader class of benzophenones. researchgate.netresearchgate.net These analyses are crucial for predicting the activity of new, unsynthesized derivatives and for rationally designing compounds with enhanced biological properties. bg.ac.rs

Future Perspectives and Research Directions for Cariphenone a

Integration of Omics Technologies in Mechanistic Studies (e.g., Proteomics, Metabolomics)

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of Cariphenone A, the integration of "omics" technologies is paramount. Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of metabolites, can provide an unbiased and holistic view of the cellular responses to this compound treatment.

Future research should employ these technologies to:

Identify Protein Targets: Proteomics can help identify the direct protein targets of this compound and downstream signaling pathways that are modulated. Techniques such as affinity purification-mass spectrometry (AP-MS) and thermal proteome profiling (TPP) could be utilized to pinpoint specific protein interactions.

Profile Metabolic Changes: Metabolomics can reveal alterations in cellular metabolism induced by this compound. This could uncover novel mechanisms of action and biomarkers of response.

Integrate Multi-Omics Data: A systems biology approach, integrating proteomics, metabolomics, and transcriptomics data, will be crucial for constructing comprehensive models of this compound's mechanism of action. This integrated analysis can reveal complex regulatory networks and feedback loops that are not apparent from a single omics dataset.

Table 1: Potential Omics-Based Approaches for Mechanistic Studies of this compound

| Omics Technology | Application for this compound Research | Potential Insights |

| Proteomics | Identification of direct binding partners and downstream signaling proteins. | Elucidation of molecular targets and pathways. |

| Metabolomics | Profiling of cellular metabolic shifts upon treatment. | Understanding of metabolic reprogramming and off-target effects. |

| Transcriptomics | Analysis of gene expression changes in response to this compound. | Identification of regulated genes and pathways. |

| Multi-Omics Integration | Combined analysis of proteomic, metabolomic, and transcriptomic data. | Comprehensive understanding of the systems-level effects of this compound. |

Exploration of Novel Biological Targets and Polypharmacology

The concept of polypharmacology, where a single compound interacts with multiple targets, is a growing paradigm in drug discovery, particularly for complex diseases. researchgate.netijpsjournal.com Future investigations into this compound should embrace this concept to explore its full therapeutic potential.

Key research directions include:

Broad-Spectrum Target Screening: High-throughput screening of this compound against diverse panels of receptors, enzymes, and ion channels can uncover previously unknown biological targets.

Computational Modeling and Simulation: In silico approaches, such as molecular docking and virtual screening, can predict potential off-target interactions and guide the design of focused experimental studies.

Phenotypic Screening: Utilizing cell-based phenotypic screening assays can identify unexpected biological activities of this compound without a priori knowledge of its molecular target.

By systematically exploring the polypharmacological profile of this compound, researchers may identify novel therapeutic applications and opportunities for combination therapies.

Green Chemistry Approaches in this compound Synthesis and Isolation

To ensure the sustainable and environmentally friendly development of this compound, the principles of green chemistry should be integrated into its synthesis and isolation processes. researchgate.netnih.govacs.orgbohrium.comtaylorfrancis.com

Future research should focus on:

Development of Greener Synthetic Routes: This includes the use of renewable starting materials, safer solvents (such as water or ionic liquids), and catalytic reactions to minimize waste and energy consumption. researchgate.netacs.org

Eco-Friendly Isolation Techniques: Exploring and optimizing extraction methods that reduce the reliance on hazardous organic solvents, such as supercritical fluid extraction (SFE) and microwave-assisted extraction (MAE), is crucial.

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound or its precursors can offer high selectivity and milder reaction conditions, contributing to a more sustainable process. researchgate.net

Adopting green chemistry principles will not only reduce the environmental impact of this compound research and production but can also lead to more efficient and cost-effective processes.

Development of Advanced In Vitro and Organoid Models for Efficacy Studies

To improve the predictive value of preclinical studies, there is a need to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant models. nih.govnih.govmdpi.comspringernature.com

Future efficacy studies of this compound should leverage:

Three-Dimensional (3D) Spheroid Cultures: These models better mimic the cellular interactions and microenvironment of tissues compared to 2D cultures. mdpi.com

Patient-Derived Organoids: Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of specific organs. nih.govnih.gov Patient-derived organoids, in particular, offer a platform for personalized medicine by allowing for the testing of this compound on models that reflect an individual's specific disease biology. nih.gov

Organ-on-a-Chip Technology: These microfluidic devices can simulate the dynamic environment of human organs, including mechanical forces and fluid flow, providing a more accurate in vitro system for assessing the efficacy and toxicity of this compound. mdpi.com

The adoption of these advanced in vitro models will enhance the translation of preclinical findings to clinical settings.

Overcoming Challenges in Material Sourcing and Production for Research

A significant hurdle in natural product research is the reliable and sustainable sourcing of the compound of interest. frontiersin.orgrsc.org For this compound, this presents challenges that need to be addressed to ensure a consistent supply for research and development.

Future efforts should be directed towards:

Sustainable Harvesting Practices: If sourced from a natural origin, establishing sustainable harvesting protocols is essential to prevent over-exploitation and ensure the long-term availability of the source material. arjunanatural.com

Total Synthesis and Scalable Production: Developing a robust and scalable total synthesis route for this compound is a critical long-term goal. springernature.comresearchgate.net This would provide a reliable and reproducible source of the compound, independent of natural availability. ijpsjournal.com

Biotechnological Production: Exploring the potential of plant cell culture or microbial fermentation to produce this compound could offer a sustainable and controlled production platform. researchgate.net

Addressing these sourcing and production challenges is fundamental for the continued investigation and potential clinical development of this compound.

Expanding the Scope of Analogue Diversity for Future Therapeutic Innovation

To optimize the therapeutic properties of this compound and explore its structure-activity relationships (SAR), the synthesis and evaluation of a diverse range of analogues are necessary. nih.govresearchgate.netmdpi.com

Medicinal chemistry efforts should focus on:

Late-Stage Diversification: This strategy involves modifying the core structure of this compound in the final steps of a synthetic sequence, allowing for the rapid generation of a wide array of analogues. nih.govacs.org Techniques like site-selective C-H functionalization can be employed to introduce new functional groups at specific positions. researchgate.net

Fragment-Based and Diversity-Oriented Synthesis: These approaches can be used to create novel scaffolds inspired by the this compound structure, potentially leading to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. mdpi.commdpi.comacs.org

Computational Design of Analogues: Molecular modeling and computational chemistry can guide the design of new this compound analogues with predicted enhanced activity or reduced off-target effects. rsc.org

A systematic exploration of the chemical space around the this compound scaffold will be instrumental in identifying lead compounds for future therapeutic development. nih.gov

常见问题

Q. What frameworks guide the analysis of negative or inconclusive results for this compound?

- Methodological guidance: Use the "diamond" model of hypothesis refinement, where negative results inform parameter adjustments (e.g., dosing, assay sensitivity). Report effect sizes with confidence intervals to distinguish true negatives from underpowered studies .

Literature & Collaboration

Q. How to navigate contradictory claims in this compound’s primary literature?

- Methodological guidance: Perform a systematic review using PRISMA guidelines to assess study quality (e.g., risk of bias via ROB-2 tool). Contact authors for raw data reanalysis under material transfer agreements (MTAs) .

Q. What interdisciplinary approaches enhance this compound’s translational potential?

- Methodological guidance: Partner with computational chemists for scaffold optimization and clinicians for patient-derived xenograft (PDX) validation. Use collaborative tools like GitLab for version control and data sharing .

Tables for Quick Reference